molecular formula C10H8O2 B086631 1,3-Naphthalenediol CAS No. 132-86-5

1,3-Naphthalenediol

Cat. No. B086631
CAS RN: 132-86-5
M. Wt: 160.17 g/mol
InChI Key: XOOMNEFVDUTJPP-UHFFFAOYSA-N
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Description

1,3-Naphthalenediol is a chemical compound studied for its potential in various scientific and industrial applications. Its structure is derived from naphthalene with two hydroxyl groups positioned at the 1 and 3 positions.

Synthesis Analysis

  • Synthesis of naphthalenediols, including 1,3-naphthalenediol, can be achieved through one-pot oxidation reactions of diisopropylnaphthalenes, using air catalysis combined with N-hydroxyphthalimide and α,α′-azobisisobutyronitrile, followed by sulfuric acid treatment (Aoki, Sakaguchi, & Ishii, 2004).

Molecular Structure Analysis

  • The molecular structure of 1,3-naphthalenediol is characterized by the presence of two hydroxyl groups attached to a naphthalene ring. This structure imparts unique chemical properties to the compound.

Chemical Reactions and Properties

  • Naphthalene and its derivatives, including 1,3-naphthalenediol, undergo various chemical reactions, including ring-opening and formation of new carbon-carbon bonds (Wang, Atkinson, & Arey, 2007).

Scientific Research Applications

  • Competitive Inhibition of Phenolase : 2,3-Naphthalenediol has been identified as a competitive inhibitor of phenolases from various plant species. This property is important in understanding the enzymatic browning in plants and can be relevant in agricultural and food sciences (Mayer, Harel, & Shain, 1964).

  • Regioselective Monomethylation : Research indicates that naphthalene-1,3-diol can be selectively methylated to produce specific compounds. This has implications in organic synthesis and chemical engineering (Bell & McCaffery, 1993).

  • Corrosion Inhibition : 1,5-Naphthalenediol is shown to significantly decrease both general and pitting corrosion of aluminum in saline environments. This is particularly useful in material science and engineering applications (Sherif & Park, 2005).

  • Neuroprotective Antioxidants : Certain naphthalenediols, including 1,3-naphthalenediol, have been studied for their cytotoxicity and cytoprotective activity in rat cortical neurons. They show promise as neuroprotective antioxidants (Flueraru et al., 2006).

  • Naphthalene Metabolism Study : Naphthalene metabolism in animal models has been studied using liver slices, where naphthalene is oxidized to naphthalenediol. This research is significant in pharmacology and toxicology (Boyland & Wiltshire, 1953).

  • Excited State Acidity Study : The study of the first excited singlet state acid dissociation of 1,3-naphthalenediol helps understand the photochemical behavior of bifunctional compounds, which is important in fields like photochemistry and molecular physics (Brinn, Heisel, & Miehé, 1993).

  • Hydrogen Bond Donating Ability : Investigation of the hydrogen bond donating ability of 1,8-naphthalenediol has implications in synthetic chemistry, particularly in hydrogen bonding catalysis (Türkmen, 2018).

  • Fluorescent Chemosensors : Naphthalenediols like 1,5-naphthalenediol have been used as potent chemosensors for selective sensing of metal ions in aqueous solutions, important in analytical chemistry and environmental monitoring (Kavitha & Stalin, 2015).

Safety And Hazards

1,3-Naphthalenediol is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be handled with protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 1,3-Naphthalenediol are not mentioned in the sources I have, it’s worth noting that its use in carbohydrate chromatography and in the analysis of biomass degradation products suggests potential applications in biochemical research and industry .

properties

IUPAC Name

naphthalene-1,3-diol
Source PubChem
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InChI

InChI=1S/C10H8O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOMNEFVDUTJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
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DSSTOX Substance ID

DTXSID8059631
Record name 1,3-Naphthalenediol
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear solid; [Hawley] Tan powder; [MSDSonline]
Record name Naphthoresorcinol
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Vapor Pressure

0.00000715 [mmHg]
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Product Name

1,3-Naphthalenediol

CAS RN

132-86-5
Record name 1,3-Dihydroxynaphthalene
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Record name 1,3-Naphthalenediol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
209
Citations
IM Brinn, F Heisel, JA Miehe - Journal of Photochemistry and Photobiology …, 1993 - Elsevier
Time-dependent picosecond laser spectroscopy and quantum mechanical calculations have been used to clarify the first excited singlet state acid dissociation of the bifunctional …
Number of citations: 7 www.sciencedirect.com
ES Hand, RM Horowitz - The Journal of Organic Chemistry, 1964 - ACS Publications
One product isolated from the reaction mixture was thought to be 2 (on the basis of spectral data). This was shown to be incorrect later, but it prompted the investigation of 32 as a …
Number of citations: 3 pubs.acs.org
T Momose, Y Ueda, M Iwasaki - Chemical and Pharmaceutical …, 1962 - jstage.jst.go.jp
The main dye of the color reaction between fructose and N-methyldiphenylamine was isolated in crystalline form as its chloride and sulfate. Its probable structure was presented and the …
Number of citations: 5 www.jstage.jst.go.jp
H Kooijman, AL Spek - Acta Crystallographica Section E: Structure …, 2002 - scripts.iucr.org
The title compound, C20H36O3, forms clusters of molecules connected by a co-operative hydrogen-bond chain of five members. The direction of the chain is disordered due to the …
Number of citations: 1 scripts.iucr.org
T Momose, Y Ueda, M Iwasaki - Chemical and Pharmaceutical …, 1962 - jstage.jst.go.jp
Organic Analysis. XXXVII. Reaction Mechanism of Mannuronic Acid and Galacturonic Acid with 1, 3-Naphthalenediol Toggle navigation J-STAGE home 資料・記事を探す 資料を探す:資料 …
Number of citations: 4 www.jstage.jst.go.jp
RS Bottei, DA Lusardi - Thermochimica Acta, 1980 - Elsevier
The thermal and spectral properties of the chelates of 2,4-dinitroso-1,3-naphthalenediol with copper, cobalt, nickel, and zinc have been investigated. The decreasing order of thermal …
Number of citations: 1 www.sciencedirect.com
S Shibata, E Morishita, Y Arima - Chemical and Pharmaceutical …, 1963 - jstage.jst.go.jp
3, 5—Dimethoxybenzoyl chloride”(II), mp. 30~ 32, was subjected to the Arndt~ Eistert reaction to obtain a diazoketone (BI), mp 71~ 72, which was converted into 3, 5—dime-thoxyphenyl …
Number of citations: 15 www.jstage.jst.go.jp
HE Zaugg, RT Rapala, MT Leffler - Journal of the American …, 1948 - ACS Publications
H) has an activity approximately one-fourth that of quinine against P. lophurae in ducks, prompted further investigation in this series. It was decided to diversify the method used by …
Number of citations: 28 pubs.acs.org
G Whelan - 1993 - elibrary.ru
In contrast to remedial techniques for contaminated subsurface systems that simply transfer hazardous wastes from one part of the environment to another (eg, off-site landfilling), in-situ …
Number of citations: 6 elibrary.ru
SL Liu, RJ Hwang, CS Lee - Journal of the Chinese Chemical …, 1971 - Wiley Online Library
Two isomeric bis(trimethylsiloxy)naphthalenes and two isomeric bis(triethylsiloxy)naphthalenes were newly synthesized, their properties examined. The yield of 1,4‐bis(trialkylsiloxy)…
Number of citations: 3 onlinelibrary.wiley.com

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